molecular formula C16H21NO4 B2719385 [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794982-00-5

[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2719385
CAS No.: 1794982-00-5
M. Wt: 291.347
InChI Key: XOGGINVWSVMFPB-UHFFFAOYSA-N
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Description

[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a versatile chemical compound known for its complex structure and diverse applications in scientific research. This compound is characterized by the presence of a cyclopentylamino group, an oxoethyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multiple steps:

    Formation of Cyclopentylamine: Cyclopentylamine is synthesized through the reaction of cyclopentanone with ammonia in the presence of a reducing agent.

    Esterification: The cyclopentylamine is then reacted with 2-(2-methoxyphenyl)acetic acid in the presence of a dehydrating agent such as thionyl chloride to form the ester linkage.

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxoethyl group, typically using an oxidizing agent like potassium permanganate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the oxoethyl group is further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxoethyl group back to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenylacetates.

Scientific Research Applications

Chemistry

In chemistry, [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of enzyme inhibitors and receptor modulators.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The cyclopentylamino group can form hydrogen bonds with biological macromolecules, while the oxoethyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Cyclopentylamino)-2-oxoethyl] 2-(4-methoxyphenyl)acetate
  • [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-ethoxyphenyl)acetate
  • [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-hydroxyphenyl)acetate

Uniqueness

Compared to similar compounds, [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is unique due to the presence of the methoxy group at the ortho position of the phenyl ring. This structural feature enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

[2-(cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-14-9-5-2-6-12(14)10-16(19)21-11-15(18)17-13-7-3-4-8-13/h2,5-6,9,13H,3-4,7-8,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGGINVWSVMFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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